molecular formula C49H34F2N6O23S6 B10771125 8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

Cat. No.: B10771125
M. Wt: 1305.2 g/mol
InChI Key: UDVIAMRWOLIUAE-UHFFFAOYSA-N
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Description

NF157 is a suramin analogue and a highly selective antagonist of the P2Y11 receptor, a type of G protein-coupled receptor. It is known for its potent inhibitory effects on P2Y11 receptor activity, making it a valuable tool in scientific research, particularly in the study of purinergic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NF157 involves multiple steps, starting with the preparation of the core naphthalene trisulfonic acid structureThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of NF157 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required product quality. The final product is often supplied with a high degree of hydration and some residual sodium chloride, which are batch-dependent .

Chemical Reactions Analysis

Types of Reactions

NF157 primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. It can also participate in complexation reactions with metal ions and other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving NF157 include strong acids and bases, organic solvents like DMSO, and metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of NF157 include various substituted derivatives and complexes with metal ions. These products are often characterized by their enhanced biological activity and selectivity .

Scientific Research Applications

NF157 has a wide range of applications in scientific research:

Mechanism of Action

NF157 exerts its effects by selectively binding to and inhibiting the P2Y11 receptor. This receptor is involved in the regulation of various cellular processes, including inflammation and immune responses. By blocking the receptor, NF157 can modulate the activity of downstream signaling pathways, such as those involving phospholipase C and adenylyl cyclase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NF157 is unique due to its high selectivity and potency as a P2Y11 receptor antagonist. It is at least 650-fold more selective over P2Y1 and P2Y2 receptors, making it a valuable tool for studying specific purinergic signaling pathways .

Properties

Molecular Formula

C49H34F2N6O23S6

Molecular Weight

1305.2 g/mol

IUPAC Name

8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

InChI

InChI=1S/C49H34F2N6O23S6/c50-33-9-7-25(47(60)54-35-11-13-39(83(69,70)71)31-19-29(81(63,64)65)21-41(43(31)35)85(75,76)77)17-37(33)56-45(58)23-3-1-5-27(15-23)52-49(62)53-28-6-2-4-24(16-28)46(59)57-38-18-26(8-10-34(38)51)48(61)55-36-12-14-40(84(72,73)74)32-20-30(82(66,67)68)22-42(44(32)36)86(78,79)80/h1-22H,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)

InChI Key

UDVIAMRWOLIUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(=O)NC4=C5C(=CC(=CC5=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)F

Origin of Product

United States

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